2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a fluorine atom at the 7-position, methyl groups at the 2- and 4-positions, and an ethanamine group attached to the 3-position of the indole ring. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves multiple steps starting from commercially available indole derivatives. One common approach is the following:
Friedel-Crafts Alkylation: The indole core is first subjected to Friedel-Crafts alkylation to introduce the methyl groups at the 2- and 4-positions.
Halogenation: The fluorine atom is introduced at the 7-position through halogenation reactions.
Amination: The ethanamine group is introduced at the 3-position through amination reactions.
Acidification: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanamine group to corresponding amides or carboxylic acids.
Reduction: Reduction reactions can reduce the indole ring or the fluorine atom.
Substitution: Substitution reactions can replace the fluorine atom or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halides, amines, and organometallic compounds.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Reduced indole derivatives, de-fluorinated compounds.
Substitution: Fluorinated or methylated derivatives.
Scientific Research Applications
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in understanding the role of indole derivatives in cellular processes.
Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
7-Fluoroindole: Similar structure but lacks the methyl groups and ethanamine group.
2,4-Dimethylindole: Similar structure but lacks the fluorine atom and ethanamine group.
3-Ethanamineindole: Similar structure but lacks the fluorine and methyl groups.
Uniqueness: 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the combination of fluorine, methyl groups, and ethanamine group, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2.ClH/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12;/h3-4,15H,5-6,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXDJCAJLDYKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)F)C)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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